(Rac)-IBT6A hydrochloride
Description
Btk inhibitor 1 (R enantiomer hydrochloride), also known as IBT6A hydrochloride (CAS: 1553977-42-6), is the R-isomer and hydrochloride salt form of Btk inhibitor 1. It is a potent, selective inhibitor of Bruton’s tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling pathways implicated in autoimmune diseases and B-cell malignancies. The compound has a molecular formula of C₂₂H₂₃ClN₆O, molecular weight of 422.91, and exhibits solubility in DMSO (~100 mg/mL) and formulated solutions containing PEG300 or SBE-β-CD .
Structurally, it features a pyrazolo[3,4-d]pyrimidine core with a 4-phenoxyphenyl group and a (3R)-piperidin-3-yl substituent, which confers stereospecific binding to BTK. The R-enantiomer is pharmacologically active, while its racemic counterpart (Btk inhibitor 1 hydrochloride) is less selective . Preclinically, it serves as a precursor for synthesizing activity-based probes (ABPs) derived from ibrutinib, a first-generation covalent BTK inhibitor .
Properties
IUPAC Name |
3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLAMSZMAHXMSQ-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of IBT6A (hydrochloride) involves the synthesis of Ibrutinib and its related impurities. The process typically includes the use of various reagents and solvents under controlled conditions. For instance, a mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for IBT6A (hydrochloride) are not extensively documented, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the separation of IBT6A from other impurities .
Chemical Reactions Analysis
Types of Reactions
IBT6A (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include IBT6A Ibrutinib dimer and IBT6A adduct, which are used in further chemical synthesis and research applications .
Scientific Research Applications
IBT6A (hydrochloride) has several scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reference compound in analytical studies.
Biology: Studied for its interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of IBT6A (hydrochloride) involves its role as an impurity of Ibrutinib. Ibrutinib inhibits Bruton’s tyrosine kinase by binding to a cysteine residue in the enzyme’s active site, leading to decreased proliferation and survival of malignant B-cells . The molecular targets and pathways involved include the inhibition of B-cell receptor signaling, which is crucial for the growth and survival of B-cell malignancies .
Comparison with Similar Compounds
Comparison with Similar BTK Inhibitors
Potency and Selectivity
BTK inhibitors are classified into covalent (irreversible) and non-covalent (reversible) types. Btk inhibitor 1 (R enantiomer hydrochloride) belongs to the covalent class, forming a disulfide bond with Cys481 in BTK. Key comparisons include:
*Estimated based on structural similarity to ibrutinib .
- Selectivity Challenges: While covalent inhibitors like ibrutinib and IBT6A hydrochloride exhibit strong BTK inhibition, they often target other kinases (e.g., ITK, EGFR), leading to adverse effects like bleeding and rash . Non-covalent inhibitors (e.g., ARQ531) show improved selectivity but may lack durability due to reversible binding .
Resistance Profiles
Resistance mutations (e.g., BTK C481S) reduce efficacy of covalent inhibitors. Non-covalent inhibitors (e.g., LOXO-305) retain activity against C481S mutants, whereas Btk inhibitor 1 (R enantiomer hydrochloride) shares the vulnerability of covalent BTKis to this mutation . Strategies to overcome resistance include:
- PROTACs : Degrade BTK protein independently of catalytic activity .
- Dual-target inhibitors : Combine BTK inhibition with PI3K or SYK pathways .
Pharmacokinetics and Formulation
- Solubility : IBT6A hydrochloride requires co-solvents (e.g., PEG300) for in vivo administration, similar to ibrutinib .
- Half-life: Covalent inhibitors generally exhibit longer target engagement than non-covalent ones. For example, ibrutinib has a plasma half-life of 4–6 hours but sustains BTK occupancy >90% for 24 hours .
Clinical and Preclinical Data
- Ibrutinib : Approved for CLL and MCL, with common adverse effects (diarrhea, fatigue) due to off-target kinase inhibition .
- ARQ531 : Demonstrates efficacy in ibrutinib-resistant CLL models with fewer off-target effects .
Key Differentiators and Challenges
- Stereospecificity : The R-enantiomer’s configuration enhances BTK binding affinity compared to racemic mixtures .
- Synthesis Complexity : As an ibrutinib impurity, IBT6A hydrochloride requires precise enantiomeric separation, increasing production costs .
- Therapeutic Potential: While non-covalent inhibitors advance clinically, covalent inhibitors like IBT6A hydrochloride remain valuable tools for studying BTK signaling and resistance mechanisms .
Biological Activity
Bruton tyrosine kinase (BTK) is a vital enzyme in the B-cell receptor (BCR) signaling pathway, playing a crucial role in B-cell development, activation, and survival. The inhibition of BTK has emerged as a promising therapeutic strategy for treating various B-cell malignancies and autoimmune diseases. Among the BTK inhibitors, Btk inhibitor 1 (R enantiomer hydrochloride) is noteworthy due to its selective action and potential clinical applications. This article explores the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Btk inhibitor 1 functions by binding to the active site of BTK, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways essential for B-cell proliferation and survival, including the NF-κB pathway and phospholipase C-γ (PLC-γ) signaling. The result is a decrease in cell proliferation and an increase in apoptosis among malignant B-cells.
Biological Activity Data
The biological activity of Btk inhibitor 1 can be quantified using its IC50 values, which indicate the concentration required to inhibit 50% of the target enzyme's activity. Table 1 summarizes the IC50 values of various BTK inhibitors, including Btk inhibitor 1.
| Compound | IC50 (nM) | Notes |
|---|---|---|
| Btk Inhibitor 1 (R enantiomer hydrochloride) | 20 | Selective for BTK; effective against B-lymphoma cell lines |
| Ibrutinib | 0.5 | First-generation BTK inhibitor; irreversible |
| Remibrutinib | 0.023 | Strong inhibition with favorable safety profile |
| Acalabrutinib | 0.18 | Selective BTK inhibitor with clinical efficacy |
Efficacy in Preclinical Studies
Preclinical studies have demonstrated the effectiveness of Btk inhibitor 1 in various cancer models. For instance:
- In vitro studies showed that Btk inhibitor 1 significantly reduced the proliferation of Ramos and Raji cell lines, with IC50 values indicating potent antiproliferative effects.
- In vivo xenograft models revealed that treatment with Btk inhibitor 1 resulted in tumor regression and prolonged survival rates compared to control groups.
Case Studies
Recent clinical studies have explored the combination of BTK inhibitors with other therapeutic agents to enhance treatment efficacy:
-
Combination Therapy in Mantle Cell Lymphoma (MCL) :
- A study involving young patients with newly diagnosed MCL assessed treatment regimens combining R-CHOP/R-DHAP chemotherapy with BTK inhibitors.
- Results indicated a complete response rate (CRR) of 87.5% in patients receiving the combination therapy compared to 54.2% in those receiving chemotherapy alone (P = 0.005) .
- Chronic Lymphocytic Leukemia (CLL) :
Safety Profile
The safety profile of Btk inhibitor 1 has been evaluated alongside other BTK inhibitors. Common adverse effects include mild to moderate gastrointestinal symptoms and reversible hematological abnormalities. The favorable safety profile makes it a viable candidate for further clinical evaluation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
